EG-Stz

描述

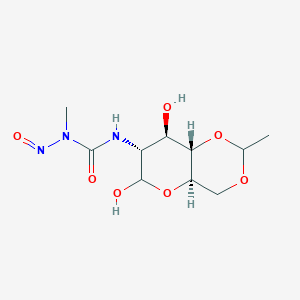

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-[(4aR,7R,8R,8aS)-6,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]-1-methyl-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O7/c1-4-18-3-5-8(19-4)7(14)6(9(15)20-5)11-10(16)13(2)12-17/h4-9,14-15H,3H2,1-2H3,(H,11,16)/t4?,5-,6-,7-,8-,9?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWMQWTWUJBTJN-DOPJLLQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)O)NC(=O)N(C)N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H](C(O2)O)NC(=O)N(C)N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923726 | |

| Record name | 2-Deoxy-4,6-O-ethylidene-2-({hydroxy[methyl(nitroso)amino]methylidene}amino)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121230-21-5 | |

| Record name | 4,6-Ethylidene glucose streptozotocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121230215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-4,6-O-ethylidene-2-({hydroxy[methyl(nitroso)amino]methylidene}amino)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Mechanisms of Streptozotocin Stz Action

Intracellular Molecular Perturbations Induced by Streptozotocin (B1681764) (STZ)

Once inside the cell, STZ unleashes a series of damaging molecular events. Its nitrosourea (B86855) moiety is highly reactive and initiates multiple pathways that disrupt cellular homeostasis and integrity. nih.gov

A primary mechanism of STZ-induced cytotoxicity is its action as a potent DNA alkylating agent. nih.govresearchgate.net The methylnitrosourea moiety of STZ is capable of transferring a methyl group to DNA bases, with a particular affinity for the O6 position of guanine. researchgate.netnih.gov This alkylation of DNA leads to the formation of DNA adducts, which in turn cause DNA strand breaks and chromosomal damage. nih.govnih.gov The resulting DNA damage is a critical trigger for subsequent cellular responses that can lead to cell death. researchgate.netnih.gov

The extensive DNA damage induced by STZ triggers a cellular repair mechanism mediated by the nuclear enzyme Poly(ADP-ribose) polymerase (PARP). nih.govpnas.org Upon detecting DNA strand breaks, PARP becomes hyperactivated and begins to synthesize long chains of poly(ADP-ribose) on nuclear proteins, a process that consumes its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govpnas.org This overactivation of PARP leads to a rapid and severe depletion of intracellular NAD+ pools. nih.govpnas.org Since NAD+ is a crucial coenzyme in cellular energy metabolism, its depletion results in a catastrophic energy crisis, characterized by reduced ATP production. nih.govnih.gov The combination of NAD+ depletion and subsequent ATP loss ultimately contributes to cell death. nih.govpnas.org Studies in PARP-deficient mice have demonstrated significant protection from STZ-induced beta cell destruction and diabetes, highlighting the central role of this pathway in STZ toxicity. nih.govpnas.orgnih.gov

Streptozotocin also contributes to cellular damage through the generation of reactive oxygen species (ROS) and nitric oxide (NO). nih.govnih.gov The metabolism of STZ can lead to the production of superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals. researchgate.netnih.gov Furthermore, the nitrosourea component of STZ has the ability to act as a nitric oxide donor. nih.govnih.gov The increased production of both ROS and NO creates a state of nitrosative and oxidative stress within the cell. nih.govnih.gov These reactive molecules can directly damage cellular components, including lipids, proteins, and DNA, further exacerbating the initial DNA alkylation damage. nih.govnih.gov

The excessive production of ROS and NO overwhelms the cell's endogenous antioxidant defense mechanisms, leading to a state of severe oxidative stress. nih.govnih.gov Pancreatic beta cells are particularly vulnerable to oxidative stress due to their relatively low expression of antioxidant enzymes such as catalase and glutathione (B108866) peroxidase. nih.gov STZ treatment has been shown to decrease the expression of key regulators of the antioxidant response, such as Nrf2. nih.govdiabetesjournals.org This impairment of the antioxidant defense system, coupled with the increased production of reactive species, results in widespread cellular damage, including lipid peroxidation and protein carbonylation, which ultimately contribute to cellular dysfunction and apoptosis. nih.govnih.gov

Data Tables

Table 1: Key Molecular Events in STZ-Induced Cellular Damage

| Mechanism | Key Molecules/Pathways Involved | Cellular Consequence |

| Cellular Uptake | Glucose Transporter 2 (GLUT2) | Selective accumulation in pancreatic beta cells. wikipedia.orgnih.gov |

| DNA Damage | DNA alkylation (O6-guanine) | DNA strand breaks, chromosomal damage. researchgate.netnih.gov |

| Energy Depletion | PARP activation, NAD+ depletion | ATP depletion, cellular energy crisis. nih.govpnas.org |

| Oxidative Stress | ROS (superoxide, H2O2), NO generation | Lipid peroxidation, protein damage. nih.govnih.govnih.gov |

| Antioxidant Response | Decreased Nrf2 expression | Impaired cellular defense against oxidative stress. nih.gov |

Table 2: Research Findings on STZ-Induced Molecular Changes

| Finding | Experimental Model | Key Result | Reference |

| GLUT2-dependent cytotoxicity | Insulinoma cell lines | Overexpression of GLUT2 increased sensitivity to STZ. | nih.gov |

| PARP activation and NAD+ depletion | Pancreatic islets from mice | STZ treatment led to significant PARP activation and NAD+ depletion. | nih.gov |

| Protection in PARP-deficient mice | PARP knockout mice | Mice lacking PARP were protected from STZ-induced diabetes. | nih.govpnas.org |

| ROS and RNS production | HepG2 hepatoma cells | STZ induced the formation of ROS and reactive nitrogen species (RNS). | nih.gov |

| Altered antioxidant enzyme activity | STZ-induced diabetic rats | Decreased activities of antioxidant enzymes like SOD and GPx. | nih.gov |

Mitochondrial Dysfunction and Bioenergetic System Impairment

Streptozotocin (STZ) induces significant mitochondrial dysfunction, positioning the mitochondria as a primary target of its cytotoxic effects. mdpi.comnih.gov This dysfunction is characterized by a cascade of events that ultimately impair cellular energy production and promote oxidative stress. nih.gov

One of the key effects of STZ is the disruption of the mitochondrial respiratory chain. nih.gov Studies have shown that STZ treatment leads to altered activities of the respiratory enzyme complexes. mdpi.commdpi.com Specifically, the activities of Complex I, Complex II/III, and Complex IV can be inhibited, leading to a decrease in electron transport and oxidative phosphorylation. nih.govnih.gov For instance, in HepG2 cells, STZ has been observed to significantly inhibit the activities of Complex I and Complex IV. mdpi.com In diabetic rats induced by STZ, a significant decrease in the activities of Complex III and Complex IV has been recorded in the pancreas, liver, and kidney. nih.gov Conversely, some studies have reported a moderate increase in the activities of Complex I and Complex II in the tissues of STZ-induced diabetic rats. nih.gov Furthermore, the activity of the Krebs cycle enzyme, citrate (B86180) synthase, has also been shown to decrease in the mitochondria of dorsal root ganglia in long-term STZ-induced diabetic rats. diabetesjournals.orgnih.gov

The impairment of the mitochondrial respiratory chain directly impacts the cell's energy currency, adenosine (B11128) triphosphate (ATP). The inhibition of respiratory enzymes by STZ leads to a reduction in ATP synthesis. mdpi.comnih.govnih.gov This depletion of cellular ATP is a critical factor in STZ-induced cytotoxicity. nih.gov

STZ treatment also leads to a substantial increase in the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) within the mitochondria. mdpi.comnih.govnih.govresearchgate.net The compromised electron transport chain becomes a major source of superoxide radicals. This surge in ROS and RNS contributes to a state of oxidative stress, characterized by increased lipid peroxidation and oxidative protein carbonylation. mdpi.comnih.gov A sensitive marker of mitochondrial oxidative stress, the activity of the enzyme aconitase, is markedly inhibited following STZ exposure due to its sensitivity to ROS. mdpi.comnih.govmdpi.com The resulting oxidative damage further exacerbates mitochondrial dysfunction, creating a vicious cycle that promotes cellular injury. mdpi.com

Table 1: Effects of Streptozotocin on Mitochondrial Function

| Parameter | Observed Effect | Cell/Animal Model |

| Respiratory Chain | ||

| Complex I Activity | Inhibition/Moderate Increase | HepG2 cells / STZ-induced diabetic rats |

| Complex II Activity | Moderate Increase | STZ-induced diabetic rats |

| Complex III Activity | Significant Decrease | STZ-induced diabetic rats |

| Complex IV Activity | Marked Inhibition | HepG2 cells / STZ-induced diabetic rats |

| Bioenergetics | ||

| ATP Synthesis | Inhibition/Decrease | Rin-5F cells, HepG2 cells |

| Oxidative Stress | ||

| ROS/RNS Production | Increased | Rin-5F cells, HepG2 cells, STZ-induced diabetic rats |

| Aconitase Activity | Marked Inhibition | HepG2 cells, STZ-induced diabetic rats |

| Lipid Peroxidation | Increased | HepG2 cells |

| Protein Carbonylation | Increased | STZ-induced diabetic rats |

| Mitochondrial Membrane Potential | Reduced | HepG2 cells |

Modulation of Intracellular Signaling Cascades

Streptozotocin significantly alters several key intracellular signaling cascades, which are crucial in mediating its cytotoxic and pathophysiological effects. These pathways are central to cellular processes such as inflammation, proliferation, survival, and metabolism.

Nuclear Factor Kappa B (NF-κB) Pathway Alterations

The Nuclear Factor Kappa B (NF-κB) signaling pathway, a master regulator of inflammation, is a significant target of STZ. diabetesjournals.org In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov STZ exposure can lead to the activation of IκB kinase (IKK), which then phosphorylates IκB proteins, targeting them for degradation. diabetesjournals.org This degradation allows NF-κB, typically composed of subunits like p65 and p50, to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-apoptotic genes. nih.govnih.gov

Research has demonstrated that STZ-induced β-cell injury is associated with NF-κB activation. nih.gov In some cellular systems, STZ treatment has been shown to increase the expression of NF-κB. nih.govresearchgate.net Studies have also shown that while STZ may not directly induce NF-κB activity in certain β-cells, it can increase their susceptibility to cytokine-induced injury, which is mediated by NF-κB. nih.gov Blocking NF-κB activity has been found to have a protective effect against STZ-induced β-cell injury and the development of diabetes in animal models. nih.gov In STZ-induced diabetic mice, an increased expression of nuclear p65 and downregulation of IκBα have been observed in vascular tissues, indicating activation of the NF-κB pathway. researchgate.net

Mitogen-Activated Protein Kinase (MAPK) Signaling (e.g., p38, JNK, ERK)

The Mitogen-Activated Protein Kinase (MAPK) pathways, which include p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are critical signaling networks that respond to various extracellular stimuli, including cellular stress. researchgate.net STZ-induced cellular stress can lead to the activation of these MAPK pathways.

Studies have shown that in STZ-induced diabetic mice, there is an increased phosphorylation of p38, JNK, and ERK in vascular tissues, indicating their activation. researchgate.net This activation is often associated with downstream inflammatory and apoptotic events. The activation of these MAPK pathways can be a consequence of other signaling events triggered by STZ, such as the activation of the Receptor for Advanced Glycation End-products (RAGE). researchgate.net The engagement of RAGE by its ligands can stimulate the activation of MAP kinases, contributing to the inflammatory response and cellular dysfunction seen in diabetic complications. nih.govnih.gov

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Involvement

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. nih.gov STZ has been shown to significantly dysregulate this pathway. nih.gov In many contexts, STZ treatment leads to an inhibition of the PI3K/Akt pathway, which contributes to its apoptotic effects. nih.gov

Studies in the cerebral cortex of diabetic rats have shown that the inhibition of Akt phosphorylation is involved in the apoptotic process induced by diabetes. nih.gov This reduction in Akt activity can lead to an increased ratio of pro-apoptotic to anti-apoptotic proteins (Bax/Bcl-2), cytochrome c release, and caspase-3 activation, ultimately resulting in cell death. nih.gov In the brain tissue of STZ-induced diabetic animals, a significant reduction in the phosphorylated forms of Akt and its downstream target mTOR has been observed. nih.govresearchgate.netnih.gov

Conversely, in some specific contexts, STZ has been shown to induce the phosphorylation of Akt. nih.gov For example, in Neuro2a cells, STZ was found to transiently phosphorylate Akt at Ser473 and Thr308, which was associated with neurite outgrowth. This activation of the PI3K-Akt pathway led to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK3β). researchgate.net However, in other tissues like epididymal fat from STZ-treated mice, a significant decrease in the phosphorylation of Akt and GSK3β was observed. researchgate.net These findings suggest that the effect of STZ on the PI3K/Akt pathway can be tissue- and context-dependent.

Receptor for Advanced Glycation End-products (RAGE) Associated Signaling

The Receptor for Advanced Glycation End-products (RAGE) is a multi-ligand receptor of the immunoglobulin superfamily that plays a central role in the pathogenesis of diabetic complications. nih.govarvojournals.org STZ-induced diabetes leads to hyperglycemia, which accelerates the formation of Advanced Glycation End-products (AGEs). nih.gov These AGEs, along with other ligands like S100 proteins and high mobility group box 1 (HMGB1), bind to and activate RAGE. arvojournals.org

The engagement of RAGE by its ligands triggers a cascade of intracellular signaling events that promote inflammation and oxidative stress. nih.govnih.gov RAGE activation leads to the stimulation of NF-κB and MAPK pathways (p38, JNK, ERK), contributing to the upregulation of pro-inflammatory cytokines and adhesion molecules. researchgate.netnih.gov In STZ-induced diabetic models, an increased expression of RAGE has been observed in various tissues, including the retina and aorta. researchgate.netarvojournals.org This upregulation of RAGE expression is associated with the progression of diabetic complications like retinopathy and atherosclerosis. nih.govarvojournals.org Blocking the RAGE signaling pathway, for instance by using soluble RAGE which acts as a decoy receptor, has been shown to prevent the acceleration of diabetic atherosclerosis and suppress vascular inflammation in STZ-induced diabetic models. nih.gov

Enzyme Activity Modulation Profiles (e.g., O-GlcNAcase)

A significant molecular action of Streptozotocin involves the modulation of specific enzyme activities, most notably its inhibition of O-GlcNAcase (OGA). nih.govresearchgate.net O-GlcNAcase is the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) modifications from serine and threonine residues of nuclear and cytosolic proteins. nih.govresearchgate.net This post-translational modification is a dynamic regulatory process, and its balance is maintained by the activities of O-GlcNAcase and O-GlcNAc transferase (OGT), the enzyme that adds the modification. nih.gov

STZ, being a GlcNAc analog, acts as an inhibitor of O-GlcNAcase. portlandpress.compnas.org The mechanism of inhibition involves STZ targeting the active site of the enzyme. nih.govresearchgate.net Inside the active site, the enzyme catalyzes the conversion of STZ into a compound that is a stable analog of the natural transition state of the substrate. nih.govresearchgate.net This stable analog is processed much more slowly, effectively occupying the active site and competitively inhibiting the enzyme's ability to remove O-GlcNAc from other proteins. nih.govresearchgate.net

The sensitivity of O-GlcNAcase to STZ appears to be tissue-specific, which may explain the particular vulnerability of pancreatic β-cells to the compound. portlandpress.com For instance, rat islet O-GlcNAcase activity shows significant inhibition at lower concentrations of STZ compared to the enzyme from the brain or insulinoma cells. portlandpress.com It has been demonstrated that the β-cell toxicity of STZ can be blocked by GlcNAc, which also prevents the STZ-induced inhibition of O-GlcNAcase, further supporting the role of this enzymatic inhibition in the compound's mechanism of action. portlandpress.com

Table 2: Modulation of O-GlcNAcase by Streptozotocin

| Feature | Description |

| Enzyme Targeted | O-GlcNAcase (OGA) / O-GlcNAc-selective N-acetyl-β-d-glucosaminidase |

| Mechanism of Action | Competitive inhibition; STZ acts as a GlcNAc analog. nih.govresearchgate.netportlandpress.com |

| Molecular Interaction | STZ binds to the active site and is converted to a stable transition state analog. nih.govresearchgate.net |

| Cellular Consequence | Increased levels of O-GlcNAcylated proteins (hyper-O-GlcNAcylation). nih.govnih.gov |

| Pathophysiological Role | Contributes to STZ-induced cytotoxicity and apoptosis, particularly in pancreatic β-cells. researchgate.netnih.gov |

| Tissue Specificity | Islet O-GlcNAcase exhibits higher sensitivity to STZ inhibition compared to other tissues like the brain. portlandpress.com |

Cellular Fate Determination and Modalities of Cell Demise

Streptozotocin (STZ) is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas. wikipedia.org Its cytotoxic effects are primarily mediated through damage to cellular DNA. wikipedia.orgselleckchem.com The glucose moiety in its structure allows STZ to be transported into cells, particularly pancreatic β-cells, via the GLUT2 transporter. nih.govresearchgate.netcaymanchem.com Inside the cell, STZ's nitrosourea component is responsible for alkylating DNA, which triggers a cascade of events leading to cell death. selleckchem.comnih.gov The ultimate fate of a cell exposed to STZ—whether it undergoes controlled apoptotic death or uncontrolled necrotic death—is influenced by the severity of the cellular damage, which is often dose-dependent. nih.govnih.gov

Apoptotic Pathway Activation

Apoptosis, or programmed cell death, is a key mechanism through which STZ exerts its cytotoxic effects, particularly at lower concentrations. nih.govnih.gov The process is characterized by a series of distinct molecular and morphological events, including cell shrinkage, nuclear condensation, and the activation of specific enzymatic pathways. nih.govmdpi.com

The apoptotic cascade initiated by STZ is complex, involving both intrinsic (mitochondrial) and extrinsic pathways, and is heavily influenced by the generation of reactive oxygen species (ROS) and nitric oxide (NO). nih.govspandidos-publications.com DNA damage caused by STZ's alkylating activity is a primary trigger. This damage activates the nuclear enzyme Poly (ADP-ribose) polymerase (PARP) as part of the DNA repair mechanism. nih.govnih.gov However, overactivation of PARP can deplete cellular stores of NAD+ and ATP, leading to mitochondrial dysfunction and the initiation of apoptosis. nih.govresearchgate.net

Several key molecular players are involved in STZ-induced apoptosis:

Caspase Activation: STZ treatment leads to the activation of a cascade of cysteine proteases known as caspases. Specifically, the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3 has been observed. nih.govspandidos-publications.com Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic features of apoptosis. spandidos-publications.com

Mitochondrial Dysfunction: STZ induces mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytosol. mdpi.comspandidos-publications.com This release is a critical step in the activation of the caspase cascade. spandidos-publications.com

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial. spandidos-publications.com STZ has been shown to upregulate the expression of Bax and downregulate Bcl-2, shifting the balance in favor of apoptosis. mdpi.comspandidos-publications.comspandidos-publications.com

Oxidative Stress: STZ induces significant oxidative stress by increasing the production of ROS and decreasing the levels of antioxidant enzymes. nih.gov This oxidative stress contributes to DNA damage and mitochondrial dysfunction, further promoting apoptosis. spandidos-publications.comresearchgate.net

Research in various cell lines has confirmed these pathways. For instance, in human hepatoma (HepG2) cells, STZ treatment increased caspase-3 activity and reduced the expression of the anti-apoptotic protein Bcl-2. nih.govmdpi.com Similarly, in pancreatic Rin-5F cells, STZ induced apoptosis through both caspase-dependent (caspase-3 and -9 activation) and caspase-independent (PARP activation) pathways. nih.gov

| Cell Line/Model | Key Apoptotic Findings | Reference |

|---|---|---|

| Murine Pancreatic Beta Cell Line (INS-1) | Low doses (e.g., 15 mM) predominantly induce apoptosis. | nih.gov |

| Human Hepatoma Cells (HepG2) | Increased caspase-3 activity and reduced expression of Bcl-2. | mdpi.com |

| Pancreatic Cancer Cells (Rin-5F) | Activation of caspase-3 and caspase-9; DNA fragmentation and PARP activation. | nih.gov |

| Rat Cerebral Cortex (in vivo) | Upregulation of Bax, downregulation of Bcl-2, increased cytochrome c and cleaved caspase-3. | spandidos-publications.com |

Necrotic Cell Death Mechanisms

While lower doses of STZ tend to trigger the controlled process of apoptosis, higher doses can lead to necrosis, a more chaotic and inflammatory form of cell death. nih.govnih.gov Necrosis is typically the result of overwhelming cellular damage that the cell's repair and apoptotic mechanisms cannot handle. nih.gov

The primary mechanism driving STZ-induced necrosis is severe energy depletion. researchgate.net The extensive DNA alkylation caused by high concentrations of STZ leads to a massive activation of PARP. nih.gov This hyperactivation rapidly depletes the cellular pools of NAD+ and, consequently, ATP. nih.govresearchgate.net Without sufficient ATP, the cell cannot execute the energy-dependent processes of apoptosis and instead succumbs to necrosis. researchgate.net

Key features of STZ-induced necrosis include:

ATP Depletion: The drastic fall in intracellular ATP levels is a hallmark of the switch from apoptosis to necrosis. researchgate.net

Loss of Membrane Integrity: Unlike apoptosis, necrosis involves the swelling of the cell and organelles, followed by the rupture of the plasma membrane (karyolysis). researchgate.net This leads to the release of intracellular contents and can provoke an inflammatory response in the surrounding tissue. tandfonline.com

Morphological Changes: Light and electron microscopy studies have distinguished necrotic changes from apoptotic ones. nih.gov In a murine pancreatic beta cell line (INS-1), exposure to high doses of STZ (30 mM) resulted in a significant increase in necrotic cells, alongside apoptotic ones. selleckchem.comnih.gov

The dose-dependent switch from apoptosis to necrosis is a critical aspect of STZ's mechanism of action. Studies have shown that while a 15 mM concentration of STZ primarily causes apoptosis in INS-1 cells, a 30 mM concentration leads to a substantial increase in necrosis (22%) in addition to apoptosis (17%). selleckchem.comnih.gov This suggests a threshold of damage beyond which the cell's machinery for programmed cell death is overwhelmed, leading to necrotic demise.

| Factor | Mechanism in STZ-Induced Necrosis | Reference |

|---|---|---|

| Dosage | Higher concentrations of STZ (e.g., 30 mM) are more likely to induce necrosis. | nih.gov |

| Energy Depletion | Hyperactivation of PARP leads to severe depletion of NAD+ and ATP, preventing energy-dependent apoptosis. | nih.govresearchgate.net |

| Cellular Morphology | Characterized by cell swelling, dissolution of Nissl substance (chromatolysis), and nuclear swelling (karyolysis). | nih.govresearchgate.net |

| Membrane Integrity | Loss of plasma membrane integrity and release of cellular contents. | researchgate.net |

Synthesis Methodologies and Derivatization in Chemical Biology Research

Advanced Organic Synthesis Approaches for Streptozotocin (B1681764) (STZ) Analogues

The synthesis of STZ analogues like EG-Stz involves sophisticated organic chemistry techniques to modify the parent molecule. The goal of these modifications is often to enhance specific biological activities while minimizing others. For instance, research has shown that modifications to the STZ molecule can lead to analogues with improved biological activities. nih.gov

One common approach involves the modification of the N-nitrosourea group. For example, replacing the methyl group at the N3 position with other alkyl groups, such as ethyl or n-butyl, has been explored. mdpi.com Another strategy focuses on the derivatization of the glucose moiety. The synthesis of alkyl glycosides of STZ homologues has been successfully achieved, starting from glucosamine hydrochloride. nih.gov These modifications can significantly impact the compound's properties. For example, the synthesis of methyl, ethyl, n-propyl, and n-butyl glycosides of streptozotocin has been reported to yield compounds with higher antitumor activities than the parent STZ. nih.gov

The synthesis of radiolabeled STZ analogues, such as [14C]streptozotocin, has also been a significant achievement in this field. nih.gov These labeled compounds are invaluable for studying the distribution, metabolism, and excretion of STZ analogues in biological systems. nih.gov

A hypothetical synthesis of an "this compound" (ethyl-glucoside-streptozotocin) analogue could be envisioned based on established methods. This would likely involve the protection of reactive groups on the glucosamine starting material, followed by the introduction of the ethyl glucoside linkage and subsequent formation of the N-nitrosourea moiety. The final deprotection steps would yield the target this compound compound.

Table 1: Examples of Advanced Organic Synthesis Approaches for STZ Analogues

| Starting Material | Key Reagents/Steps | Resulting Analogue Type | Reference |

|---|---|---|---|

| Glucosamine Hydrochloride | Alkylation, Nitrosation | N3-alkyl homologues | nih.gov |

| Tetra-O-acetyl glucosamine hydrochloride | Series of reactions | Streptozotocin | researchgate.net |

| D-glucosamine + N-nitrosomethyl carbamyl-azide | Chemical synthesis | Streptozotocin | researchgate.net |

| D-glucosamine N-methylurea | Chemical synthesis | Streptozotocin | researchgate.net |

Chemo-enzymatic Synthesis Strategies for Compound Modification

Chemo-enzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to create complex molecules like this compound. This approach is particularly advantageous for modifying carbohydrate structures, as enzymes can achieve high regio- and stereo-selectivity that is often difficult to obtain through purely chemical methods. nih.gov

In the context of STZ analogues, enzymes such as glycosyltransferases and glycosidases can be employed to modify the glucose moiety of the molecule. nih.gov For example, a glycosyltransferase could be used to attach a specific sugar unit to the STZ scaffold, creating a novel glycan structure. This enzymatic step would be integrated into a broader chemical synthesis pathway to produce the final modified compound.

The use of traceless blocking groups is a key strategy in chemo-enzymatic synthesis. uu.nl These groups can be used to temporarily protect certain functional groups on the molecule, directing the enzymatic modification to a specific site. Once the enzymatic reaction is complete, the blocking group can be removed without leaving a trace. For instance, fucosides have been used as traceless blocking groups to control the regioselective installation of branches on poly-LacNAc chains. uu.nl A similar strategy could be envisioned for the synthesis of this compound, where a traceless blocking group is used to direct an enzymatic modification to a specific position on the glucose ring before the addition of the N-nitrosourea group.

Table 2: Key Enzymes in Chemo-enzymatic Synthesis of Glycans

| Enzyme Class | Function | Potential Application for this compound | Reference |

|---|---|---|---|

| Glycosyltransferases (GTs) | Transfer sugar moieties to an acceptor | Addition of specific sugar units to the glucose scaffold | nih.gov |

| Glycosidases (GHs) | Hydrolyze glycosidic bonds | Selective removal of sugar units | nih.gov |

| α-2,6-sialyltransferase (ST6GalI) | Adds sialic acid in an α-2,6 linkage | Sialylation of the this compound glycan | rsc.org |

Computational Design and Rational Derivatization of Streptozotocin (STZ)-Based Compounds

Computational methods play an increasingly important role in the rational design of novel therapeutic agents. nih.gov In the context of STZ-based compounds like this compound, computational tools can be used to predict how structural modifications will affect the molecule's interaction with its biological targets.

Molecular docking is a computational technique that can be used to predict the binding mode of a ligand to a protein. nih.gov For example, computational studies have been used to investigate the intercalation of STZ into DNA base pairs. nih.govresearchgate.net These studies use methods like density functional theory (DFT) to analyze the interactions at an atomic level. nih.govresearchgate.net By understanding how STZ interacts with DNA, researchers can design new analogues, such as this compound, with potentially enhanced DNA alkylating activity.

Virtual screening is another powerful computational method that allows for the rapid screening of large libraries of virtual compounds to identify those with the highest predicted affinity for a target. nih.gov This approach can be used to prioritize the synthesis of the most promising STZ analogues, saving time and resources. For the design of this compound, a virtual library of STZ derivatives with different substituents on the glucose moiety could be screened against a target protein to identify the optimal modification for a desired biological effect.

De novo design is a computational approach that aims to design entirely new molecules with specific desired properties. nih.gov This method could be used to generate novel scaffolds for STZ-based compounds that are structurally distinct from the parent molecule but retain its key pharmacophoric features.

Table 3: Computational Methods in STZ-Based Drug Design

| Computational Method | Application | Relevance to this compound Design | Reference |

|---|---|---|---|

| Molecular Docking | Predicts ligand-protein binding modes | Understanding how this compound interacts with its target | nih.gov |

| Density Functional Theory (DFT) | Analyzes molecular and atomic structures | Investigating the mechanism of DNA intercalation by this compound | nih.govresearchgate.net |

| Virtual Screening | Screens large libraries of virtual compounds | Prioritizing the synthesis of promising this compound analogues | nih.gov |

Development of Novel Bioorthogonal Reagents Based on Streptozotocin (STZ) Scaffolds

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govnih.gov The development of bioorthogonal reagents has revolutionized the study of biomolecules in their native environment. The STZ scaffold, with its unique chemical properties, presents an interesting platform for the development of new bioorthogonal reagents.

The key to a good bioorthogonal reagent is a functional group that is abiotic and reacts selectively with a partner functional group under physiological conditions. nih.gov The N-nitrosourea moiety of STZ, while highly reactive, is not typically considered bioorthogonal due to its broad reactivity with cellular nucleophiles. However, the glucose scaffold of STZ could be modified to incorporate a known bioorthogonal functional group, such as an azide or an alkyne.

For example, an azide-modified STZ analogue, "Azido-Stz," could be synthesized. This compound could then be used to label specific cells that express the GLUT2 transporter. Following cellular uptake, the azide group could be selectively reacted with a probe molecule containing a strained alkyne, such as a cyclooctyne, via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. sigmaaldrich.com This would allow for the visualization or isolation of the labeled cells.

The development of "this compound" as a bioorthogonal reagent would require the incorporation of a suitable functional group. For instance, an "this compound-alkyne" could be synthesized, which could then be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or SPAAC reactions for various bio-labeling applications.

Table 4: Common Bioorthogonal Reactions and Their Potential Application with STZ Scaffolds

| Bioorthogonal Reaction | Key Functional Groups | Potential Application for STZ Analogues | Reference |

|---|---|---|---|

| Staudinger Ligation | Azide and Phosphine | Tagging azide-modified STZ analogues in living cells | nih.govsigmaaldrich.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and Strained Alkyne (e.g., cyclooctyne) | Live-cell imaging with azide-modified STZ analogues | sigmaaldrich.com |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide and Terminal Alkyne | Labeling of biomolecules in cell lysates with azide- or alkyne-modified STZ | sigmaaldrich.com |

Advanced Analytical Techniques for Streptozotocin Stz Research

Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Spectroscopic methods are indispensable tools for confirming the chemical structure of EG-STZ and investigating its interactions at a molecular level. These techniques provide detailed insights into the compound's composition, bonding, and conformational aspects.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the comprehensive structural characterization of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the arrangement of atoms within the molecule and their local chemical environment. For this compound, NMR can be used to confirm the presence and position of the ethylidene group on the glucose moiety, as well as the nitrosourea (B86855) functionality. Proton (¹H) NMR and Carbon-13 (¹³C) NMR are particularly useful for identifying specific functional groups and the connectivity between atoms. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further elucidate complex structural relationships, providing definitive proof of the synthesized or isolated this compound compound's identity and purity. Researchers can compare the NMR spectra of this compound with those of its parent compound, streptozotocin (B1681764), to identify the specific modifications introduced by the ethylidene group.

Mass Spectrometry (MS)-Based Techniques (e.g., LC-MS, GC-MS, Proteomics)

Mass Spectrometry (MS) techniques are vital for determining the molecular weight of this compound, confirming its elemental composition, and identifying impurities or degradation products. Coupled with separation techniques, MS offers high sensitivity and specificity for quantitative and qualitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is extensively used for the analysis of this compound due to its ability to separate complex mixtures before mass detection. This hyphenated technique allows for the identification and quantification of this compound in various matrices, including biological samples, by separating the compound from other components and then analyzing its mass-to-charge ratio. LC-MS is particularly valuable for assessing the purity of this compound preparations and monitoring its stability over time.

Gas Chromatography-Mass Spectrometry (GC-MS): While less commonly used for directly analyzing thermally labile compounds like this compound without derivatization, GC-MS can be employed for the analysis of volatile derivatives or degradation products of this compound. This technique offers high chromatographic resolution and can be useful in specific mechanistic studies where volatile metabolites are of interest.

Proteomics: In the context of this compound research, proteomics can be employed to study the molecular mechanisms underlying its selective toxicity to pancreatic beta cells. By analyzing changes in protein expression or modifications in cells or tissues exposed to this compound, researchers can identify specific protein targets or pathways affected by the compound. This can involve techniques like quantitative proteomics (e.g., using iTRAQ or TMT labeling, or label-free quantification) coupled with high-resolution MS to identify and quantify thousands of proteins, providing insights into the cellular responses to this compound. For instance, studies might investigate how this compound-induced DNA damage or oxidative stress impacts the proteome of pancreatic beta cells.

Chromatographic Separation and Detection Methods

Chromatographic methods are fundamental for the purification, isolation, and quantitative analysis of this compound from complex samples. These techniques rely on differential partitioning between a stationary phase and a mobile phase to separate components of a mixture.

Solid Phase Extraction (SPE) in Compound Analysis and Enrichment

Solid Phase Extraction (SPE) is a widely used sample preparation technique for the analysis and enrichment of this compound from biological or complex chemical matrices. SPE is employed to isolate the target analyte, remove interfering substances, and concentrate the sample, thereby improving the sensitivity and accuracy of subsequent analytical measurements. For this compound, SPE can be critical before analysis by techniques such as LC-MS or HPLC. The choice of SPE sorbent (e.g., C18, ion-exchange) and elution solvent system is optimized based on the physicochemical properties of this compound to achieve efficient recovery and purification. This technique is particularly valuable when working with low concentrations of this compound in biological fluids or tissue extracts, ensuring that downstream analytical methods can detect and quantify the compound reliably.

Molecular and Cellular Imaging Techniques for In Vitro and In Vivo Investigations

Molecular and cellular imaging techniques provide spatial and temporal information about the localization, distribution, and effects of this compound within biological systems. These techniques are crucial for understanding the compound's cellular uptake, intracellular targets, and the progression of its biological effects.

Fluorescence Microscopy: If this compound or its derivatives can be labeled with fluorescent tags, fluorescence microscopy can be used to visualize their uptake into cells, their intracellular distribution, and their effects on cellular organelles. This can provide insights into the specific cellular compartments targeted by this compound.

Confocal Microscopy: Confocal microscopy offers improved resolution and the ability to generate three-dimensional images of cells and tissues, making it suitable for detailed studies of this compound's interactions with cellular structures.

Live-Cell Imaging: Real-time monitoring of cellular responses to this compound, such as changes in cell morphology, viability, or specific signaling pathways, can be achieved through live-cell imaging, providing dynamic insights into its mechanism of action.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): For in vivo investigations, if this compound can be radiolabeled (e.g., with ¹¹C or ¹⁸F), PET or SPECT imaging could potentially be used to track its distribution and accumulation in live animal models. This would allow researchers to non-invasively study its pharmacokinetics and target organ specificity, particularly its selective uptake by pancreatic beta cells.

High-Throughput Screening Methodologies for Biological Activity Assessment

High-Throughput Screening (HTS) methodologies are essential for rapidly assessing the biological activity of this compound or for identifying compounds that can modulate its effects. While this compound itself is often used as an inducing agent in diabetes models, HTS can be applied to screen for protective agents against its beta-cell toxicity or to identify novel compounds with similar or antagonistic biological activities.

HTS typically involves miniaturized assays performed in multi-well plates, allowing for the simultaneous testing of thousands of samples. For this compound research, HTS could be utilized to:

Identify protective compounds: Screen libraries of small molecules or natural extracts for their ability to mitigate this compound-induced beta-cell damage or dysfunction in in vitro cell culture models. This could involve assays measuring cell viability, insulin (B600854) secretion, or markers of oxidative stress and apoptosis.

Assess metabolic effects: Develop cell-based assays to rapidly evaluate the impact of this compound on glucose metabolism or insulin signaling pathways, and then use these assays to screen for compounds that restore metabolic homeostasis.

Investigate structure-activity relationships: Screen a series of this compound analogs or derivatives to understand how structural modifications influence their beta-cell toxicity or other biological activities.

These methodologies enable the rapid generation of large datasets, accelerating the discovery of new therapeutic strategies or a deeper understanding of this compound's biological properties.

Table 1: Key Analytical Techniques and Their Applications in this compound Research

| Analytical Technique | Primary Application in this compound Research | Example Research Finding/Application |

| NMR Spectroscopy | Structural elucidation, confirmation of chemical identity, purity assessment. | Confirming the presence and position of the ethylidene group in this compound. |

| LC-MS | Identification, quantification, purity assessment, metabolite profiling. | Quantifying this compound concentrations in biological samples; identifying impurities in synthesized this compound. |

| Proteomics | Investigating protein expression changes and modifications induced by this compound. | Identifying specific cellular proteins or pathways affected by this compound toxicity in pancreatic beta cells. |

| Solid Phase Extraction (SPE) | Sample preparation, enrichment, removal of interferences. | Purifying this compound from complex tissue homogenates prior to LC-MS analysis. |

| Molecular/Cellular Imaging | Visualization of cellular uptake, distribution, and effects in vitro and in vivo. | Tracking the localization of fluorescently labeled this compound within pancreatic islet cells. |

| High-Throughput Screening (HTS) | Rapid assessment of biological activity, identification of modulators. | Screening compound libraries for agents that protect beta cells from this compound-induced damage. |

Preclinical Research Paradigms Utilizing Streptozotocin Stz

In Vivo Animal Models for Systemic Research Applications

Rodent Models (Rats, Mice) in Metabolic Research

Models for Diabetes-Associated Complications (e.g., Neuropathy, Nephropathy, Atherosclerosis)

STZ-induced diabetes models are widely employed to investigate the pathogenesis and potential therapeutic strategies for various diabetes-associated complications. The chronic hyperglycemia characteristic of STZ-induced diabetes is a primary driver of both microvascular and macrovascular complications nih.govusq.edu.au.

Diabetic Neuropathy: Preclinical models utilizing STZ are crucial for studying diabetic peripheral neuropathy. Research suggests that nerve damage in these models can occur due to the hyperglycemic state or through direct neuronal damage, potentially mediated by reactive oxygen species (ROS) mdbneuro.com. Specialized models, such as the DIO-STZ mouse model, are developed to concurrently assess diabetic nephropathy and neuropathy physiogenex.com.

Diabetic Nephropathy: STZ-induced diabetic rat models reliably manifest signs of impaired kidney function, progressing to end-stage renal disease usq.edu.au. These models are extensively used to investigate the development and evolution of diabetic kidney disease (DKD) mdpi.com.

Atherosclerosis: STZ-induced diabetic mice have demonstrated accelerated atherosclerosis in response to hyperglycemia nih.gov. While STZ-diabetic rat models may not develop atherosclerosis to the same extent as humans over shorter observation periods, they are valuable for studying hyperglycemia-induced changes independent of atherosclerosis and hypertension usq.edu.au. Mouse models are particularly favored for studying diabetes-accelerated atherosclerosis due to their practical advantages nih.gov.

Diabetic Retinopathy: The STZ-induced diabetic retinopathy model is a cornerstone in research, leveraging STZ's ability to selectively destroy pancreatic β-cells, leading to chronic hyperglycemia and subsequent retinal complications. These complications include vascular leakage, pericyte loss, and inflammation, mimicking early-stage human diabetic retinopathy experimentica.com.

Intracerebroventricular (ICV) Administration Models for Neurological Research

Intracerebroventricular (ICV) administration of STZ has established itself as a reliable preclinical model for sporadic Alzheimer's disease (SAD) in rodents and non-human primates mdpi.complos.orgmdpi.comresearchgate.netconicet.gov.ar. This approach aims to mimic the brain insulin (B600854) resistance and glucose hypometabolism observed in SAD.

Alzheimer's Disease Mimicry: ICV STZ models replicate key behavioral, neurochemical, and structural changes seen in human SAD, including cognitive impairment, elevated oxidative stress, neuroinflammation, cholinergic deficits, amyloid-beta (Aβ) accumulation, and tau hyperphosphorylation mdpi.comresearchgate.netconicet.gov.ar.

Brain Glucose Metabolism: A significant feature of the ICV STZ model is its ability to induce brain insulin resistance and chronically decrease cerebral glucose uptake, which are considered major characteristics of the early stages of SAD plos.orgmdpi.comresearchgate.net.

Neuronal and Cognitive Impact: These models exhibit neuronal loss and impairment of spatial learning, providing a platform for investigating disease mechanisms and evaluating potential pharmacological therapies for AD mdpi.comresearchgate.netconicet.gov.ar.

Methodological Considerations for Experimental Model Design and Standardization

Despite the widespread use of STZ-induced diabetes models, a considerable variety in experimental protocols exists, which can complicate the comparison of results across different research groups medsci.org. Standardization of methodologies is therefore crucial to ensure reproducibility and enhance the translational value of preclinical findings medsci.org.

Influence of Genetic Background and Age on Model Susceptibility

The susceptibility of animals to STZ-induced diabetes is significantly influenced by their genetic background, age, and sex medsci.orgnih.govnih.govresearchgate.netmdpi.com.

Age: An inverse relationship exists between age and susceptibility to the diabetogenic effects of STZ, meaning younger animals tend to be more susceptible nih.govresearchgate.net. Neonatal STZ models, where the compound is administered shortly after birth, are a common approach nih.gov.

Genetic Background and Strain: The sensitivity to STZ varies considerably among different animal strains and genotypes medsci.orgnih.govresearchgate.netmdpi.com. For instance, Wistar and Sprague-Dawley rats are generally sensitive to STZ, while strains like Wistar-Kyoto rats exhibit less sensitivity nih.govresearchgate.net. In mice, non-obese diabetic (NOD) mice are highly susceptible to high-dose STZ, whereas C3H/Or mice show considerable resistance researchgate.net. Genetic predisposition can also influence susceptibility to STZ-induced autoimmune-type diabetes mdpi.com.

Sex: Male rodents typically demonstrate greater susceptibility to STZ-induced diabetes compared to females, often showing significantly higher blood glucose levels under identical conditions nih.govnih.govresearchgate.netmdpi.comresearchgate.net.

Impact of Administration Methodology on Experimental Outcomes

The method of STZ administration significantly affects the experimental outcomes, influencing the stability of hyperglycemia and the type of diabetes induced.

Route of Administration: Streptozotocin (B1681764) is commonly administered via intravenous (IV) or intraperitoneal (IP) injection medsci.orgnih.gov. IV administration is often preferred as it can lead to more stable and reproducible hyperglycemia compared to IP injection nih.govnih.gov. Care must be taken with IP injections to avoid accidental delivery into the bowel or sub-dermal space, which can reduce the diabetogenic effect or increase morbidity nih.gov.

Preparation and Stability: STZ solutions are inherently unstable and should be prepared freshly, typically by dissolving the compound in a sodium citrate (B86180) buffer (pH 4.5) and administering it promptly, ideally within 15 minutes of preparation mdpi.comselleck.co.jpadipogen.com. For more stable hyperglycemia, some protocols recommend using anomer-equilibrated solutions, which are prepared by dissolving STZ for more than two hours before injection nih.govresearchgate.net.

Fasting Status: While some protocols suggest fasting animals before STZ administration, studies indicate that fasting may not be necessary. Non-fasting blood glucose levels in STZ-treated animals can be substantially higher than fasting levels, influencing the assessment of diabetes induction nih.govresearchgate.net.

Single vs. Multiple Doses: STZ can be administered as a single high dose or as multiple low doses over several days medsci.orgmdpi.comfrontiersin.org. A single high dose typically results in rapid and permanent hyperglycemia due to extensive β-cell destruction researchgate.netmdpi.com. Conversely, multiple low doses induce a more gradual and inflammatory process of β-cell loss, which more closely mimics the pathogenesis of human type 1 diabetes medsci.orgresearchgate.netresearchgate.net. When combined with a high-fat diet, low-dose STZ can also be used to create models of type 2 diabetes medsci.orgfrontiersin.orgqeios.com.

Assessment of Biological Responses in Preclinical Models

The assessment of biological responses in preclinical models is critical for validating the model's relevance to human diabetes and its complications. This involves evaluating pathophysiological changes and the development of complications that mirror those observed in human patients mdpi.com. Key aspects include the presence of insulin resistance and a reduction in insulin secretion from pancreatic beta cells mdpi.com.

Cellular and Tissue-Level Biomarker Analysis

Comprehensive biomarker analysis at cellular and tissue levels is essential for characterizing STZ-induced models and evaluating therapeutic interventions.

Glucose and Insulin Metabolism: Monitoring fasting blood sugar (FBS), non-fasting blood glucose, and C-peptide levels is fundamental for confirming diabetes induction and assessing the residual function of pancreatic beta cells mdpi.comresearchgate.netscispace.com. C-peptide serves as a crucial indicator for evaluating the extent of beta-cell mass destruction in type 1 diabetes models mdpi.com.

Histological and Morphological Assessments: Histological examinations of pancreatic tissue are routinely performed to quantify beta-cell loss, assess islet morphology (e.g., islet area, insulin-/glucagon-expressing tissues), and identify the presence of insulitis researchgate.netmdpi.comresearchgate.net.

Oxidative Stress and Inflammatory Markers: In STZ-induced models, particularly those involving ICV administration, an increase in oxidative stress and proinflammatory markers is commonly observed mdbneuro.commdpi.comresearchgate.net. Specific inflammatory biomarkers such as TNF-α and RANTES have been shown to increase, while IL-10 levels may decrease in plasma and cerebrospinal fluid mdbneuro.com.

Neuropathological Biomarkers: In ICV STZ models of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) and hyperphosphorylated tau proteins are critical neuropathological hallmarks that are assessed mdpi.commdpi.comresearchgate.netconicet.gov.ar.

Emerging Biomarkers: Glycated albumin (GA) has been identified as a reliable biomarker for monitoring diabetic conditions researchgate.net. Circulating micro-RNAs (miRNAs), such as miR-375, have shown promise as predictive biomarkers for diabetes, with elevated levels indicating acute beta-cell death and chronic hyperglycemia scispace.com.

Functional and Behavioral Assessments: Beyond molecular and histological analyses, functional assessments are integral. In diabetic retinopathy models, techniques like Spectral-domain optical coherence tomography (SD-OCT) are used to measure retinal thinning, while Pattern electroretinography (pERG) evaluates retinal ganglion cell function and optomotor response tests assess visual acuity experimentica.com. For neurological research, behavioral tests such as the Morris water maze and Barnes maze are employed to evaluate cognitive function and spatial memory mdpi.comconicet.gov.ar. In studies of neuropathy, mechanical sensitivity assays like the VonFrey test are utilized physiogenex.com.

The provided outline section, "5.3.2. Gene Expression and Proteomic Profiling in Target Tissues," typically refers to studies conducted using Streptozotocin (STZ) due to its widespread use as a diabetogenic agent in preclinical research. Studies involving STZ have extensively explored its impact on gene expression and proteomic profiles in various target tissues, particularly the pancreas and liver, to understand the molecular mechanisms underlying STZ-induced diabetes and related complications plos.orgfrontiersin.orgnih.govresearchgate.netmdpi.comnih.govfrontiersin.org.

However, despite comprehensive searches for studies specifically utilizing 4,6-Ethylidene glucose streptozotocin (EG-Stz) for gene expression and proteomic profiling, detailed research findings and associated data tables focusing exclusively on this compound in the requested context could not be identified. The available information primarily describes this compound's role as a diabetogenic agent similar to STZ plos.org.

Therefore, due to the strict instruction to focus solely on the chemical compound “this compound” and to avoid introducing information outside the explicit scope of the specified sections and subsections, it is not possible to provide detailed research findings and data tables for gene expression and proteomic profiling specifically for this compound at this time. Most in-depth studies in this area are conducted with the parent compound, Streptozotocin (STZ).

Theoretical and Computational Approaches in Streptozotocin Stz Research

Molecular Modeling and Docking Studies of EG-Stz and Derivatives

Molecular modeling involves the computational representation and simulation of molecular structures and their interactions, treating atoms as spheres and bonds as springs to determine optimal geometries and relative energies science.gov. Docking studies, a specific application of molecular modeling, predict the preferred orientation of a ligand (like this compound) when bound to a receptor, estimating the strength of the association or binding affinity.

While direct, detailed molecular modeling and docking studies focusing exclusively on this compound are not detailed in the provided search results, these techniques are highly relevant to understanding its mechanism of action. Streptozotocin (B1681764) (STZ), from which this compound is derived, exerts its selective toxicity by entering pancreatic beta cells via the glucose transporter 2 (GLUT2), followed by DNA alkylation. Molecular dynamics simulations have been employed to study the binding of STZ to various functionalized carbon nanotubes, indicating the involvement of hydrogen bonding and partial π–π interactions in its adsorption. Such studies provide crucial insights into how STZ, and by extension its derivatives like this compound, might interact with biological macromolecules. Applying molecular modeling and docking to this compound would allow researchers to:

Predict the binding modes and affinities of this compound to glucose transporters (e.g., GLUT2) or other relevant cellular proteins.

Identify key structural features of this compound that are critical for its selective uptake and cytotoxic activity in beta cells.

Compare the binding characteristics of this compound with those of STZ to understand how the ethylidene modification influences its interaction profile.

Ligand-receptor interaction analysis, a core component of docking studies, focuses on understanding the specific molecular forces (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces) that govern the binding between a chemical compound and its biological target science.gov. For this compound, understanding these interactions is paramount to deciphering its selective toxicity to pancreatic beta cells.

The glucose moiety in STZ is crucial for its specific cytotoxicity in islet beta cells, as these cells preferentially express the GLUT2 glucose transporter, which has a high affinity for STZ transport. It is plausible that the 4,6-ethylidene modification in this compound influences its interaction with GLUT2 or other cellular components, potentially altering its uptake efficiency or subsequent intracellular processing. Ligand-receptor interaction analysis for this compound could involve:

Mapping the specific amino acid residues in target proteins (e.g., GLUT2) that form interactions with this compound.

Identifying potential allosteric binding sites or alternative targets that might contribute to this compound's biological effects.

Such analyses, while not specifically detailed for this compound in the provided data, are fundamental to rational drug design and understanding the precise molecular mechanisms of action for diabetogenic agents.

Bioinformatic and Systems Biology Applications in Mechanistic Pathway Elucidation

Bioinformatics and systems biology are interdisciplinary fields that use computational tools and approaches to analyze large biological datasets, such as gene expression profiles, proteomic data, and molecular networks, to elucidate complex biological processes and disease mechanisms.

While specific bioinformatic and systems biology studies focusing exclusively on this compound are not detailed in the provided search results, these methodologies are invaluable for understanding the broader impact of compounds like this compound on cellular systems. Given that this compound induces diabetes by damaging pancreatic beta cells academicjournals.org, bioinformatic approaches could be applied to:

Analyze gene expression changes in pancreatic beta cells or other affected tissues following this compound administration to identify dysregulated genes and pathways. Differential expression analysis, using statistical methods like t-test or ANOVA, can pinpoint genes significantly up- or down-regulated.

Perform functional enrichment analysis to identify biological processes, molecular functions, or signaling pathways (e.g., cell death pathways, oxidative stress responses, insulin (B600854) signaling) that are significantly associated with the observed gene expression changes.

Construct protein-protein interaction networks to identify key "hub" proteins that are central to the cellular response to this compound, potentially revealing novel therapeutic targets.

Integrate multi-omics data (genomics, transcriptomics, proteomics, metabolomics) to create a comprehensive systems-level understanding of this compound's impact on cellular metabolism and function, similar to proteomic analyses performed in STZ models to identify dysregulated pathways.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Compound Design

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that establishes a mathematical relationship between the chemical structure of a compound and its biological activity. The ultimate goal of QSAR is to predict the activity of untested chemicals based on structurally related compounds with known activity, thereby guiding the design and optimization of new compounds.

Although specific QSAR studies focusing exclusively on this compound are not detailed in the provided search results, the principles of QSAR are highly applicable to this compound as a derivative of STZ. QSAR models for this compound and other STZ derivatives could:

Correlate various molecular descriptors (e.g., physicochemical properties, electronic parameters, topological indices) of this compound and related compounds with their diabetogenic potency or selectivity.

Identify specific structural moieties or physicochemical properties that contribute positively or negatively to the desired biological activity.

Facilitate the rational design of novel STZ derivatives with improved properties, such as enhanced beta-cell selectivity, reduced off-target effects, or modified pharmacokinetic profiles, without the need for extensive experimental synthesis and testing.

QSAR models can be developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to generate predictive equations. This approach is a cornerstone in ligand-based drug design and optimization, making it highly relevant for the development of future compounds based on the STZ scaffold, including modifications like those found in this compound.

Emerging Research Directions and Unresolved Questions

Pancreatic Beta-Cell Regeneration and Proliferation Studies in the Context of Streptozotocin (B1681764) (STZ) Effects

The destruction of pancreatic beta-cells by STZ has served as a important model for studying beta-cell regeneration. A primary unresolved question is the precise mechanism and potential for endogenous repair following STZ-induced injury. Research has shown that some degree of spontaneous beta-cell regeneration can occur in rodent models after STZ administration. nih.govdiabetesjournals.org However, the extent of this regeneration is often limited and insufficient to restore normal glucose homeostasis. oup.com

Current research is actively exploring the cellular and molecular pathways that govern this regenerative process. One key area of investigation is the role of glycemic control in promoting the recovery of beta-cell mass. Studies have indicated that maintaining normoglycemia, for instance through insulin (B600854) implants or islet transplantation after STZ-induced diabetes, can significantly enhance beta-cell regeneration and function. nih.gov The duration of this glycemic control appears to be a critical factor, with longer periods of stable blood glucose levels correlating with better regenerative outcomes. nih.gov

Another emerging direction is the characterization of different beta-cell subpopulations and their responses to STZ. Single-cell transcriptomic analysis has revealed heterogeneity within pancreatic islets, with certain beta-cell groups being more susceptible to STZ-induced elimination than others. nih.gov Understanding the characteristics of the surviving and regenerating beta-cells is a key focus for developing targeted therapeutic strategies.

The table below summarizes key findings from studies on beta-cell regeneration post-STZ treatment.

| Study Focus | Key Findings |

| Glycemic Control | Insulin treatment to maintain normoglycemia promotes beta-cell regeneration in a time-dependent manner. nih.gov |

| Cellular Heterogeneity | Different subpopulations of beta-cells exhibit varying susceptibility to STZ. nih.gov |

| Spontaneous Recovery | Modest spontaneous recovery of beta-cell function and mass can be observed in vivo. diabetesjournals.org |

Interplay of Genetic and Environmental Factors in Differential Streptozotocin (STZ) Susceptibility

A significant unresolved question in the use of STZ as a research tool is the observed variability in susceptibility to its diabetogenic effects. This variability is influenced by a complex interplay of genetic and environmental factors.

Genetic Factors: The genetic background of an animal model plays a crucial role in determining its sensitivity to STZ. Different strains of mice and rats exhibit varied responses to the same STZ regimen, highlighting the influence of genetic determinants. nih.gov For instance, Wistar and Sprague-Dawley rats are known to be sensitive to STZ, while strains like the Wistar-Kyoto rat show less sensitivity. nih.gov The specific genes responsible for these differences are a subject of ongoing investigation, with a focus on those involved in drug metabolism, DNA repair mechanisms, and cellular antioxidant defenses.

Environmental and Individual Factors: Beyond genetics, several other factors can modulate the effects of STZ. Age is a significant determinant, with younger animals generally showing greater susceptibility. nih.gov The sex of the animal also plays a role, as males are often more susceptible to the diabetogenic actions of STZ than females. nih.gov The nutritional state of the animal at the time of STZ administration can also influence the outcome. nih.gov The mechanisms through which these factors interact with genetic predispositions to alter STZ toxicity are not yet fully understood and represent an active area of research. For example, the antioxidant status of islets may correlate with their sensitivity to STZ, as demonstrated in comparative studies between different species. nih.gov

The following table outlines factors that influence differential susceptibility to STZ.

| Factor | Influence on STZ Susceptibility |

| Genetic Background | Different animal strains show varied sensitivity. nih.gov |

| Age | Younger animals tend to be more susceptible. nih.gov |

| Sex | Males often exhibit greater susceptibility than females. nih.gov |

| Nutritional Status | Can modulate the diabetogenic effects of STZ. nih.gov |

Development of Refined Preclinical Models for Enhanced Translational Relevance

While STZ-induced diabetes in rodents is a widely used preclinical model, a key challenge is enhancing its translational relevance to human diabetes. nih.gov Researchers are continuously working to refine these models to better mimic the pathophysiology of the human disease.

One area of development is the refinement of STZ administration protocols. The dose of STZ is a critical variable, with higher doses leading to acute beta-cell necrosis, characteristic of Type 1 diabetes, while multiple low doses can induce a more gradual beta-cell loss and insulitis, which more closely resembles the autoimmune progression of the disease in humans. nih.gov Combining STZ with other interventions, such as a high-fat diet, is another approach to model Type 2 diabetes, where insulin resistance is a key feature. nih.gov

The use of non-human primates in STZ research, while complex, offers a model that is physiologically closer to humans. nih.gov Refining STZ dosing and monitoring protocols in these models is crucial to improve their predictive value for clinical trials. nih.gov

A significant unresolved issue is the development of non-invasive, real-time methods to monitor beta-cell mass and function in these preclinical models. Such techniques would allow for a more dynamic understanding of disease progression and the effects of therapeutic interventions, which is a limitation of traditional histological analyses. nih.gov

Exploration of Novel Interventions Modulating Streptozotocin (STZ)-Induced Biological Pathways

A major focus of current research is the identification and evaluation of novel interventions that can modulate the biological pathways activated by STZ, with the ultimate goal of protecting or regenerating beta-cells.

One promising avenue is the targeting of cellular stress and apoptotic pathways initiated by STZ. As STZ is known to induce DNA damage and oxidative stress in beta-cells, interventions that enhance DNA repair or bolster antioxidant defenses are being explored. For instance, the administration of nicotinamide (B372718) prior to STZ has been shown to protect pancreatic cells from its toxic effects. nih.gov

Another area of intense investigation is the therapeutic potential of various natural and synthetic compounds to promote beta-cell regeneration after STZ-induced damage. For example, extracts from plants like Gymnema sylvestre have been shown in animal models to improve serum insulin levels and increase the number of beta-cells, suggesting a regenerative effect. hilarispublisher.comhilarispublisher.com Similarly, interventions with mesenchymal stem cells are being studied for their ability to lower blood glucose and promote the restoration of pancreatic beta-cells. mdpi.com

The table below lists some of the novel interventions being explored in the context of STZ-induced diabetes.

| Intervention | Proposed Mechanism of Action |

| Nicotinamide | Protects pancreatic cells from STZ-induced toxicity. nih.gov |

| Gymnema sylvestre Extract | May promote the regeneration or revitalization of beta-cells. hilarispublisher.comhilarispublisher.com |

| Mesenchymal Stem Cells | Can differentiate into insulin-producing cells and endorse the restoration of beta-cells. mdpi.com |

常见问题

Q. How to integrate heterogeneous data (e.g., in vitro, in vivo) into a cohesive analysis of this compound?

- Methodological Answer :

- Data Harmonization : Normalize metrics (e.g., IC50 values) across assays.

- Cross-Validation : Use computational modeling (e.g., pharmacokinetic simulations) to bridge in vitro and in vivo results.

- Visualization : Create heatmaps or forest plots to show consistency/divergence .

Ethical and Methodological Rigor

Q. How to ensure ethical compliance in this compound animal studies?

- Methodological Answer :

- Institutional Approval : Submit protocols to ethics committees (IACUC).

- 3Rs Principle : Replace animals with alternatives (e.g., organoids), reduce sample size via power analysis, refine procedures to minimize suffering.

- Data Sharing : Deposit raw data in repositories like Figshare for transparency .

Q. What advanced computational tools can enhance this compound target identification?

- Methodological Answer :

- Network Pharmacology : Map this compound interactions using STRING or KEGG pathways.

- Machine Learning : Train classifiers on known bioactive compounds to predict this compound targets.

- Docking Simulations : Use AutoDock Vina to assess binding affinities .

Contradiction and Uncertainty Analysis

Q. How to address uncertainty in this compound's mechanism of action due to conflicting biochemical assays?

Q. What frameworks guide the prioritization of contradictory hypotheses in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。